molecular formula C15H23NO3 B12997890 (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester

(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester

Cat. No.: B12997890
M. Wt: 265.35 g/mol
InChI Key: ODLHAORCDGFGFM-UHFFFAOYSA-N
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Description

(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a hydroxy group, a tolyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the reaction of o-tolylacetic acid with a suitable alcohol to form the ester. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the carbamic acid ester by reacting the hydroxy compound with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can interact with nucleophilic sites, potentially inhibiting enzyme function or altering receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid methyl ester
  • (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid ethyl ester
  • (3-Hydroxy-1-o-tolyl-propyl)-carbamic acid isopropyl ester

Uniqueness

(3-Hydroxy-1-o-tolyl-propyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The tert-butyl ester group provides steric hindrance, potentially enhancing the compound’s stability and selectivity in reactions.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-1-(2-methylphenyl)propyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-11-7-5-6-8-12(11)13(9-10-17)16-14(18)19-15(2,3)4/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)

InChI Key

ODLHAORCDGFGFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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